Tetradecyl hexadec-2-enoate
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Overview
Description
Tetradecyl hexadec-2-enoate is a chemical compound with the molecular formula C30H58O2. It is an ester formed from the reaction of tetradecyl alcohol and hexadec-2-enoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetradecyl hexadec-2-enoate can be synthesized through the esterification reaction between tetradecyl alcohol and hexadec-2-enoic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes use large-scale reactors and efficient separation techniques to ensure high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tetradecyl hexadec-2-enoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into its corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Hexadec-2-enoic acid and tetradecyl alcohol.
Reduction: Tetradecyl hexadec-2-enol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Tetradecyl hexadec-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the formulation of various industrial products, including lubricants and surfactants
Mechanism of Action
The mechanism of action of tetradecyl hexadec-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Hexadec-2-enoic acid: A similar compound with a carboxylic acid group instead of an ester group.
Tetradecyl alcohol: The alcohol counterpart of tetradecyl hexadec-2-enoate.
Hexadec-2-enol: The alcohol counterpart of hexadec-2-enoic acid
Uniqueness
This compound is unique due to its ester functional group, which imparts distinct chemical and physical properties compared to its similar compounds. The ester group makes it more hydrophobic and less reactive towards nucleophiles, which can be advantageous in certain applications .
Properties
CAS No. |
71801-83-7 |
---|---|
Molecular Formula |
C30H58O2 |
Molecular Weight |
450.8 g/mol |
IUPAC Name |
tetradecyl hexadec-2-enoate |
InChI |
InChI=1S/C30H58O2/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30(31)32-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h26,28H,3-25,27,29H2,1-2H3 |
InChI Key |
XHMKKJDJWWEVOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C=CCCCCCCCCCCCCC |
Origin of Product |
United States |
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